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Compound of Interest

Compound Name: 2-Ethyl-m-xylene

CAS No.: 2870-04-4

Cat. No.: B044303

Get Quote

2-Ethyl-m-xylene (2-Ethyl-1,3-dimethylbenzene) represents a distinct structural anomaly within

the

aromatic isomer family.[1] Unlike its thermodynamically favored counterparts (e.g., 4-ethyl-m-
xylene), this molecule features a 1,2,3-trisubstitution pattern.[1] This arrangement forces the
ethyl group into a sterically crowded "pocket" between two methyl groups, creating a rigid
hydrophobic scaffold.[1]

For drug development professionals, this steric congestion is not merely a physical property but

a functional tool.[1] It serves as a metabolic blocker, preventing enzymatic oxidation at the

typically vulnerable ortho-positions, and acts as a conformational lock in ligand-receptor

binding studies.[1]
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Property Value Technical Note

Chemical Formula
Isomeric with durene and

diethylbenzenes.[1]

Molecular Weight 134.22 g/mol
Exact Mass: 134.1096 (Useful

for HRMS).[1][2]

CAS Registry 2870-04-4
Key identifier for regulatory

compliance.[1][3]

Boiling Point ~190°C

High BP requires vacuum

distillation for efficient

separation.[1]

Density 0.886 g/mL

Slightly denser than pure m-

xylene due to packing

efficiency.[1]

LogP (Predicted) ~3.8 - 4.2

High lipophilicity; crosses

blood-brain barrier (BBB)

readily.[1]

Part 2: Synthesis & Isolation Methodologies
The Regioselectivity Challenge: Direct Friedel-Crafts alkylation of m-xylene with ethyl bromide

typically yields the 4-ethyl isomer (>85%) due to steric hindrance at the 2-position.[1] The 2-

ethyl isomer is the "contrathermodynamic" product.[1] Therefore, obtaining high-purity 2-ethyl-
m-xylene requires a directed synthetic strategy rather than simple alkylation.[1]

Protocol A: Directed Lithiation (High Purity / Lab Scale)
Rationale: This method guarantees regioselectivity by utilizing the inherent acidity of the ring

protons or halogen-metal exchange, bypassing the steric thermodynamic trap.

Precursor Selection: Start with 2-Bromo-m-xylene.[1] The bromine atom occupies the

sterically crowded 2-position, acting as a placeholder.[1]

Lithiation:
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Reagent: n-Butyllithium (n-BuLi), 1.1 eq.[1]

Solvent: Anhydrous THF.[1]

Temp: -78°C (Critical to prevent benzylic deprotonation).[1]

Mechanism:[4][5] Lithium-Halogen exchange generates the 2,6-dimethylphenyllithium

intermediate.[1]

Alkylation:

Reagent: Ethyl Iodide (EtI), 1.2 eq.[1]

Addition: Slow dropwise addition to maintain low temperature.[1]

Quench & Workup:

Quench with saturated

.[1] Extract with diethyl ether.[1]

Purification: Fractional distillation is usually sufficient as the main impurity is unreacted

starting material, not isomers.[1]

Protocol B: Industrial Isolation (Zeolitic Separation)
Rationale: When dealing with petrochemical reformate streams, separation is based on

molecular sieving.[1]

Adsorbent: ZSM-5 or specialized Metal-Organic Frameworks (MOFs) like Co2(dobdc).[1]

Mechanism: The 2-ethyl isomer has a slightly different kinetic diameter compared to the 4-

ethyl isomer.[1] The "sieving" effect allows for the enrichment of the sterically bulkier 2-ethyl

variant in the retentate while linear isomers diffuse faster.

Part 3: Analytical Characterization Standards
Trustworthiness in data depends on rigorous characterization.[1] The following spectral

signatures confirm the identity of 2-Ethyl-m-xylene.
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Nuclear Magnetic Resonance ( H-NMR)
The symmetry of the molecule is its fingerprint.[1]

Aromatic Region: A distinct pattern due to the

symmetry (approximate).[1] The protons at positions 4 and 6 are equivalent, and position 5 is
unique.[1]

~7.0 ppm (Multiplet/Triplet for H-5).[1]

~6.9 ppm (Doublet for H-4, H-6).[1]

Aliphatic Region:

Ethyl Group: A quartet (

~2.6 ppm) and a triplet (

~1.2 ppm).[1] Note: The quartet is often chemically shifted downfield compared to 4-ethyl
isomers due to orthogonality to the ring caused by steric crowding.

Methyl Groups: A strong singlet (

~2.3 ppm) integrating for 6 protons.[1]

GC-MS Fragmentation Logic
Molecular Ion (

): m/z 134 (Prominent).[1]

Base Peak: m/z 119 (

, Loss of Methyl).[1]

Mechanistic Insight: Loss of a methyl group leads to a stable tropylium-like cation.[1]

Secondary Peak: m/z 105 (

, Loss of Ethyl).[1]
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differentiation: The ratio of m/z 119 to 105 can distinguish it from diethylbenzene isomers

(where ethyl loss is more favored).[1]

Part 4: Visualization of Logic Flow
The following diagram illustrates the decision matrix for synthesizing and verifying 2-Ethyl-m-
xylene, highlighting the divergence between industrial and research pathways.

Target: 2-Ethyl-m-xylene

Route A: Industrial Stream
(Mixed C10 Isomers)

Route B: Lab Synthesis
(Directed Lithiation)

Friedel-Crafts Alkylation
(Low Regioselectivity) Precursor: 2-Bromo-m-xylene

Separation Challenge
(Boiling Points < 2°C diff)

Yields 4-Ethyl major

Li-Halogen Exchange
(-78°C, THF)

Maintains Regio-control

MOF/Zeolite Adsorption
(Kinetic Separation)

Requires High Tech

Electrophilic Trap
(Ethyl Iodide)

Validation: 1H-NMR
(Symmetry Check)

Click to download full resolution via product page

Figure 1: Strategic workflow for the synthesis and isolation of 2-Ethyl-m-xylene, contrasting

the thermodynamic limitations of industrial alkylation with the kinetic control of laboratory

lithiation.
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Part 5: Applications in Drug Discovery
1. Steric "Buttressing" in Scaffold Design In medicinal chemistry, the "Magic Methyl" effect is

well known, but the 2-ethyl-1,3-dimethyl motif offers a more aggressive steric block.[1]

Conformational Locking: The ethyl group cannot rotate freely past the flanking methyls.[1]

This restricts the molecule to a conformation where the ethyl group is nearly perpendicular to

the aromatic ring.[1]

Application: This can be used to lock a pharmacophore in a bioactive conformation,

increasing potency by reducing the entropic penalty of binding.[1]

2. Metabolic Stability Probe The 2-position of m-xylene is a common site for metabolic attack

(hydroxylation) by Cytochrome P450 enzymes.[1]

Strategy: By occupying this position with an ethyl group, researchers block this metabolic

soft spot.[1] Furthermore, the steric bulk protects the benzylic carbons of the neighboring

methyl groups from oxidation, potentially extending the half-life (

) of the drug candidate.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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